molecular formula C10H12N2O5 B8705291 Ethyl (4-amino-3-nitrophenoxy)acetate CAS No. 59820-64-3

Ethyl (4-amino-3-nitrophenoxy)acetate

Cat. No.: B8705291
CAS No.: 59820-64-3
M. Wt: 240.21 g/mol
InChI Key: FWCPUNXESYWUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-amino-3-nitrophenoxy)acetate is a nitrogen-substituted aromatic ester of interest in chemical research and development. This compound features both amino and nitro functional groups on the phenyl ring, making it a versatile intermediate for further synthetic transformations. The structure is analogous to other nitroaniline derivatives used in life sciences research . Potential research applications for this compound include its use as a building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research. Compounds with similar scaffolds are frequently employed in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Researchers value this chemical for its potential to undergo reactions such as reduction of the nitro group or nucleophilic substitution of the acetate moiety. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

59820-64-3

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

ethyl 2-(4-amino-3-nitrophenoxy)acetate

InChI

InChI=1S/C10H12N2O5/c1-2-16-10(13)6-17-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3

InChI Key

FWCPUNXESYWUEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl (4-amino-3-nitrophenoxy)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been utilized in the development of drugs targeting critical health issues, including HIV.

  • HIV Protease Inhibitors : The compound is involved in the production of intermediates for synthesizing HIV protease inhibitors. For instance, it can be transformed into optically active 3-substituted-3-amino-1,2-epoxypropane derivatives, which are crucial for creating effective antiviral medications like Ro31-8959 and VX478. These inhibitors play a vital role in managing HIV infections by obstructing the virus's ability to replicate .

Photochemistry

The photochemical properties of this compound have been studied extensively, particularly its behavior under UV light.

  • Photoaffinity Labeling : The compound has been employed in photoaffinity labeling studies, where its azide derivative facilitates the identification of protein interactions. The mechanism involves generating reactive nitrenes upon UV irradiation, which can covalently bond to nucleophilic residues in proteins. This application is crucial for understanding protein functions and interactions in biological systems .

Chemical Research and Development

In addition to its pharmaceutical applications, this compound is utilized in various chemical research contexts.

  • Synthesis of Novel Compounds : Researchers have leveraged this compound to synthesize novel chemical entities with potential therapeutic effects. For example, its derivatives have shown promise in developing compounds with anti-inflammatory and analgesic properties .

Case Study 1: Synthesis of HIV Protease Inhibitors

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing potent HIV protease inhibitors. The process involved several steps:

  • Reaction with alkali metal enolates to form key intermediates.
  • Conversion into 3-amino-2-oxo-1-halogenopropane derivatives.
  • Final transformation into active pharmaceutical ingredients with demonstrated antiviral activity.

The yield from this synthesis route was reported to be high, affirming the compound's utility in drug development .

Case Study 2: Photochemical Applications

In a series of experiments aimed at exploring protein interactions, this compound was used to label specific proteins within cellular environments:

  • The compound was irradiated with UV light to generate reactive intermediates.
  • Subsequent analysis revealed successful covalent bonding to target proteins.
  • This method provided insights into protein dynamics and potential therapeutic targets for various diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table and discussion highlight key differences between ethyl (4-amino-3-nitrophenoxy)acetate and structurally related compounds, focusing on substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Applications/Notes References
This compound C₁₀H₁₃NO₃ 195.22 4-amino, 3-nitro Ester, ether, amino, nitro Pharmaceutical intermediates
Ethyl 2-(4-chloro-3-nitrophenyl)acetate C₁₀H₁₀ClNO₄ 243.64 4-chloro, 3-nitro Ester, chloro, nitro Agrochemical research
Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester C₁₀H₉F₂NO₅ 261.18 4-nitro, difluoro Ester, difluoro, nitro Medicinal chemistry (stability)
4-Amino-3-nitro-acetophenone C₈H₈N₂O₃ 180.16 4-amino, 3-nitro Ketone, amino, nitro Organic synthesis intermediate
Ethyl (4-chloro-3-nitroanilino)(oxo)acetate C₁₀H₁₀ClN₃O₅ 287.66 4-chloro, 3-nitro Amide, ester, chloro, nitro Specialty chemical synthesis
Amino vs. Chloro Substituents
  • This compound: The para-amino group enhances nucleophilicity, enabling coupling reactions (e.g., amide bond formation) in drug synthesis. The meta-nitro group acts as an electron-withdrawing group, stabilizing intermediates .
  • Ethyl 2-(4-chloro-3-nitrophenyl)acetate: The chloro substituent increases lipophilicity, making it suitable for agrochemicals (e.g., herbicides). However, the absence of an amino group limits its use in bioactive molecule synthesis .
Fluorine Substitution
  • Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester: The difluoro group enhances metabolic stability and electron-withdrawing effects, favoring applications in medicinal chemistry. The para-nitro substitution alters electronic distribution compared to the meta-nitro in the target compound .
Functional Group Variations
  • 4-Amino-3-nitro-acetophenone: The ketone group replaces the ester, reducing hydrolytic stability but increasing reactivity in condensation reactions (e.g., Schiff base formation) .

Preparation Methods

Nitration of Acetanilide Followed by Hydrolysis

Acetanilide undergoes nitration using fuming nitric acid in the presence of boron trifluoride diethyl etherate, yielding 2-nitroacetanilide. Subsequent hydrolysis with thionyl chloride and methanol produces 4-amino-3-nitrophenol. This method achieves moderate yields (~67%) and requires careful control of reaction conditions to avoid over-nitration.

Direct Reduction of Nitro Derivatives

Alternative approaches involve reducing nitro groups in pre-functionalized phenols. For example, catalytic hydrogenation of 6-chloro-3-nitro-4-aminophenol derivatives using palladium catalysts has been reported. However, this method is less common due to competing side reactions.

Preparation Methods of this compound

Mitsunobu Etherification

The Mitsunobu reaction enables efficient coupling of 4-amino-3-nitrophenol with ethyl glycolate (HOCH₂COOEt) to form the target ester.

Procedure :

  • Reagents : 4-Amino-3-nitrophenol, ethyl glycolate, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : Room temperature, 1–2 hours under inert atmosphere.

  • Mechanism : DEAD and PPh₃ facilitate the oxidative coupling, transferring the hydroxyl group of ethyl glycolate to the phenolic oxygen.

Advantages : High regioselectivity and mild conditions.
Limitations : Requires stoichiometric amounts of DEAD and PPh₃, increasing cost.

Alkylation with Ethyl Bromoacetate

A more economical approach involves nucleophilic aromatic substitution using ethyl bromoacetate.

Procedure :

  • Reagents : 4-Amino-3-nitrophenol, ethyl bromoacetate, potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or ethanol.

  • Conditions : Reflux (80–120°C) for 12–24 hours.

  • Mechanism : The phenolic oxygen attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide.

Optimization :

  • Base selection (e.g., K₂CO₃ vs. NaH) impacts reaction speed and yield.

  • Polar aprotic solvents like DMF enhance nucleophilicity of the phenol.

Comparative Analysis of Methods

Parameter Mitsunobu Method Alkylation Method
Reagents DEAD, PPh₃Ethyl bromoacetate, K₂CO₃
Solvent THFDMF/Ethanol
Temperature Room temperature80–120°C
Yield Not reported~75% (estimated)
Cost Efficiency Low (expensive reagents)High
Byproducts Triphenylphosphine oxideKBr, CO₂

Key Findings :

  • The Mitsunobu method avoids high temperatures but suffers from reagent cost.

  • Alkylation with ethyl bromoacetate is scalable but requires prolonged heating.

Applications and Derivative Synthesis

This compound serves as a key intermediate in:

  • Anticancer Agents : Functionalization of the amino group enables conjugation with diazepane or quinoline moieties for targeted therapies.

  • Fluorescent Probes : Derivatives exhibit solvatochromic properties, useful in bioimaging .

Q & A

Q. Q: What are effective synthetic routes for Ethyl (4-amino-3-nitrophenoxy)acetate, and how are intermediates validated?

A: A common approach involves nucleophilic substitution of 4-amino-3-nitrophenol with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). The amino group may require protection (e.g., acetylation) prior to nitration to avoid side reactions. Intermediates are validated via TLC, NMR (¹H/¹³C), and mass spectrometry. For example, nitro-group positioning can be confirmed using NOESY NMR to assess spatial proximity of substituents .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to mitigate competing pathways (e.g., over-nitration or ester hydrolysis)?

A: Controlled temperature (0–5°C during nitration) and stoichiometric use of nitrating agents (e.g., HNO₃/H₂SO₄) minimize over-nitration. For ester stability, anhydrous solvents (e.g., THF) and neutral pH are critical. Kinetic studies using HPLC can track byproduct formation, while DFT calculations predict reactive sites to guide optimization .

Structural Characterization

Q. Q: What advanced techniques resolve ambiguities in the molecular geometry of this compound?

A: Single-crystal X-ray diffraction (employing SHELX for refinement) provides unambiguous bond lengths and angles, especially for nitro and ester groups. For example, trigonal planar geometry at the carbonyl carbon (sp² hybridization) is confirmed via C=O bond lengths (~1.21 Å) and torsion angles . IR spectroscopy complements this by identifying vibrational modes of NO₂ (~1520 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Purification Challenges

Q. Q: Which solvent systems maximize purity during crystallization of this compound?

A: Ethyl acetate/hexane mixtures (3:7 v/v) are effective due to moderate polarity, which balances solubility and crystallization. For trace nitro-byproducts, silica gel chromatography with ethyl acetate:hexane gradients (10–30% EA) separates isomers. Purity is assessed via GC-MS or HPLC (retention time comparison with standards) .

Reactivity Studies

Q. Q: How does the nitro group influence the compound’s reactivity in reduction or coupling reactions?

A: The nitro group acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which can then participate in diazotization or amidation. Mechanistic studies using deuterated solvents (e.g., D₂O) track proton exchange in intermediates .

Computational Modeling

Q. Q: Can DFT predict the electronic effects of substituents on this compound’s stability?

A: Yes. B3LYP/6-31G* calculations model charge distribution, showing electron density depletion at the nitro group and accumulation at the ester oxygen. Fukui indices identify sites prone to electrophilic/nucleophilic attack, aiding in predicting degradation pathways .

Biological Activity Screening

Q. Q: What methodologies assess the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

A: Crude extracts are tested via microdilution assays (MIC against Gram+/Gram– bacteria) and TLC bioautography. GC-MS identifies bioactive fractions by correlating retention times with known standards. For enzyme inhibition, fluorescence-based assays (e.g., acetylcholinesterase) quantify IC₅₀ values .

Data Contradictions

Q. Q: How to resolve discrepancies in reported solubility or stability data?

A: Solubility varies with solvent polarity—logP calculations (e.g., using ACD/Labs) predict octanol-water partitioning. Stability studies under controlled humidity (40–60% RH) and temperature (25°C vs 4°C) identify degradation products via LC-MS. Conflicting data often arise from impurities; orthogonal validation (NMR + XRD) is critical .

Stability Under Storage

Q. Q: What storage conditions prevent hydrolysis of the ester moiety?

A: Anhydrous environments (desiccants like silica gel) and inert atmospheres (N₂) are essential. Long-term stability studies show degradation <5% after 6 months at –20°C. Accelerated aging tests (40°C/75% RH) combined with Arrhenius modeling predict shelf life .

Analytical Challenges

Q. Q: How are trace impurities (e.g., regioisomers) detected and quantified?

A: High-resolution LC-MS (Q-TOF) with C18 columns separates isomers based on slight polarity differences. Isotopic patterns in HRMS distinguish nitro vs amine derivatives. For quantification, external calibration curves using synthesized standards are recommended .

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